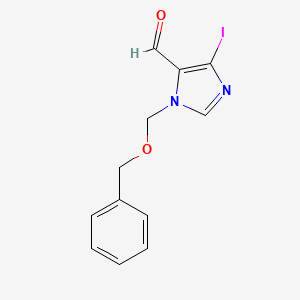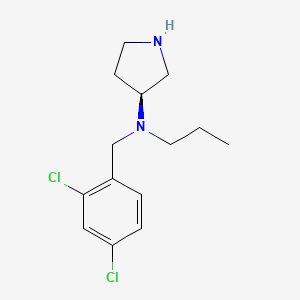
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrrolidine ring, with a propyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with 2,4-dichlorobenzyl chloride under basic conditions to form the desired product.
Addition of the Propyl Group: The final step is the alkylation of the nitrogen atom in the pyrrolidine ring with a propyl halide, such as propyl bromide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzylamine: Another derivative with potential biological activity.
Uniqueness
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of the 2,4-dichlorobenzyl group and the pyrrolidine ring with a propyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 820981-46-2 | |
Molecular Formula |
C14H20Cl2N2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
(3S)-N-[(2,4-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20Cl2N2/c1-2-7-18(13-5-6-17-9-13)10-11-3-4-12(15)8-14(11)16/h3-4,8,13,17H,2,5-7,9-10H2,1H3/t13-/m0/s1 |
InChI Key |
QZJUHTSZXDCBOS-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


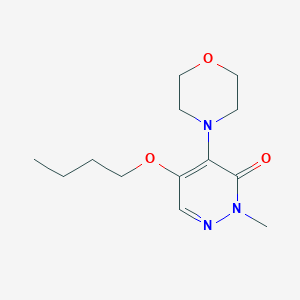

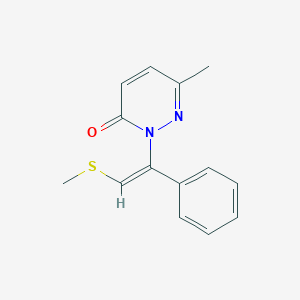
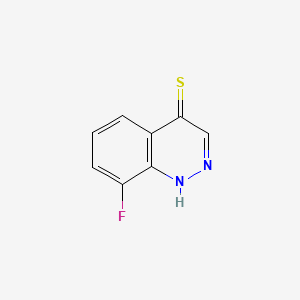
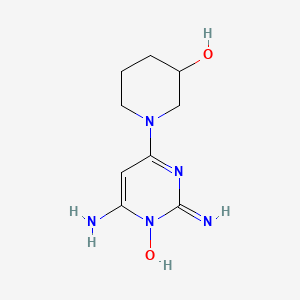




![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
